N-cyanopyridine-3-carboxamide
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Overview
Description
N-cyanopyridine-3-carboxamide: is a chemical compound with the molecular formula C7H5N3O. It is also known by its IUPAC name, N-cyanonicotinamide. This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound has garnered attention in scientific research due to its diverse range of applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyanopyridine-3-carboxamide typically involves the reaction of nicotinic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-cyanopyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-cyanopyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming N-aminopyridine-3-carboxamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-cyanopyridine-3-carboxylic acid.
Reduction: N-aminopyridine-3-carboxamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyanopyridine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound has been investigated for its antiproliferative activity against cancer cells. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of N-cyanopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Nicotinamide: A derivative of nicotinic acid, similar in structure but lacks the nitrile group.
Isonicotinamide: Another pyridine derivative with the amide group positioned differently on the ring.
3-Cyanopyridine: Similar to N-cyanopyridine-3-carboxamide but lacks the amide group.
Uniqueness: this compound is unique due to the presence of both the nitrile and amide functional groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
77849-43-5 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
N-cyanopyridine-3-carboxamide |
InChI |
InChI=1S/C7H5N3O/c8-5-10-7(11)6-2-1-3-9-4-6/h1-4H,(H,10,11) |
InChI Key |
HNKMOYMFMZSZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC#N |
Purity |
95 |
Origin of Product |
United States |
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